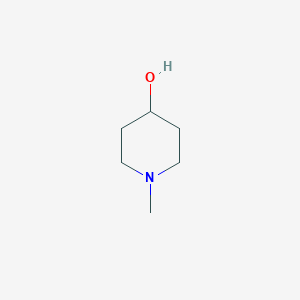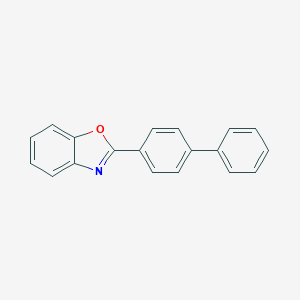![molecular formula C18H13BaClN2O6S B091165 Barium 4-[(4-chloro-5-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate CAS No. 17814-20-9](/img/structure/B91165.png)
Barium 4-[(4-chloro-5-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium 4-[(4-chloro-5-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate, commonly known as Barium Sudan IV, is a synthetic dye that is widely used in scientific research. It is a member of the Sudan dye family, which consists of a group of azo dyes that are commonly used as biological stains. Barium Sudan IV is a water-soluble dye that is used to stain biological samples for microscopic examination. In
Mécanisme D'action
Barium Sudan IV works by binding to lipids in biological samples. The dye is particularly attracted to lipids that are in a crystalline or semi-crystalline state. When Barium Sudan IV binds to these lipids, it causes them to become visible under a microscope. The dye is unable to penetrate through cellular membranes, which makes it useful for staining extracellular lipids.
Effets Biochimiques Et Physiologiques
Barium Sudan IV is not known to have any significant biochemical or physiological effects on biological samples. The dye is relatively non-toxic and does not have any known adverse effects on living organisms. However, it is important to handle Barium Sudan IV with care, as it can cause skin and eye irritation.
Avantages Et Limitations Des Expériences En Laboratoire
Barium Sudan IV has several advantages for lab experiments. It is a relatively inexpensive dye that is readily available from chemical suppliers. The dye is also easy to use and produces consistent results. However, there are some limitations to the use of Barium Sudan IV. The dye is not suitable for staining intracellular lipids, as it cannot penetrate through cellular membranes. Additionally, Barium Sudan IV is not a specific stain for lipids and can also stain other structures, such as proteins.
Orientations Futures
There are several future directions for the use of Barium Sudan IV in scientific research. One potential application is in the study of lipid metabolism in cells. By staining extracellular lipids with Barium Sudan IV, researchers can gain insights into the dynamics of lipid uptake and storage in cells. Another potential direction is in the use of Barium Sudan IV as a diagnostic tool for lipid-related diseases, such as atherosclerosis. Finally, there is potential for the development of new variants of Barium Sudan IV that are more specific for lipids and have improved properties for use in lab experiments.
Conclusion
Barium 4-[(4-chloro-5-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate, or Barium Sudan IV, is a synthetic dye that is widely used in scientific research. It is a useful tool for staining extracellular lipids in biological samples and has several advantages for lab experiments. While there are some limitations to its use, Barium Sudan IV has several potential future directions for research.
Méthodes De Synthèse
Barium Sudan IV can be synthesized by reacting sodium 4-aminosalicylate with 4-chloro-5-methyl-2-nitrobenzenesulfonic acid to form the corresponding diazonium salt. The diazonium salt is then coupled with 3-hydroxy-2-naphthoic acid to form the final product, Barium Sudan IV.
Applications De Recherche Scientifique
Barium Sudan IV is commonly used as a biological stain in scientific research. It is used to stain a variety of biological samples, including bacteria, fungi, and plant tissues. The dye is particularly useful for staining lipid-rich structures, such as the lipid droplets found in adipose tissue. Barium Sudan IV is also used to stain lipids in histological sections of animal tissues.
Propriétés
Numéro CAS |
17814-20-9 |
|---|---|
Nom du produit |
Barium 4-[(4-chloro-5-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate |
Formule moléculaire |
C18H13BaClN2O6S |
Poids moléculaire |
558.2 g/mol |
InChI |
InChI=1S/C18H13ClN2O6S.Ba/c1-9-6-14(15(8-13(9)19)28(25,26)27)20-21-16-11-5-3-2-4-10(11)7-12(17(16)22)18(23)24;/h2-8,22H,1H3,(H,23,24)(H,25,26,27); |
Clé InChI |
CDNPZWSBMMIKMH-PLMZOXRSSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1Cl)S(=O)(=O)O)N/N=C\2/C3=CC=CC=C3C=C(C2=O)C(=O)O.[Ba] |
SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)O)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O.[Ba] |
SMILES canonique |
CC1=CC(=C(C=C1Cl)S(=O)(=O)O)NN=C2C3=CC=CC=C3C=C(C2=O)C(=O)O.[Ba] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



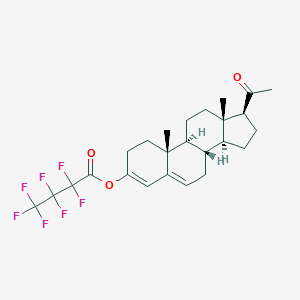
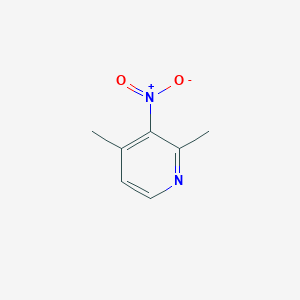
![1H-Pyrrole-2,5-dione, 1-[4-(2-benzoxazolyl)phenyl]-](/img/structure/B91085.png)
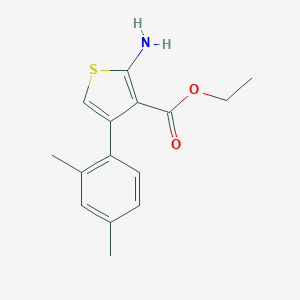
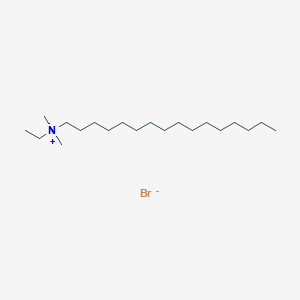
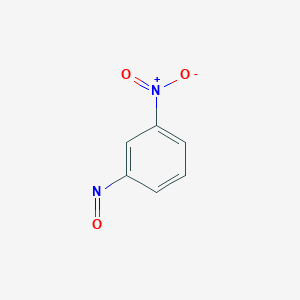
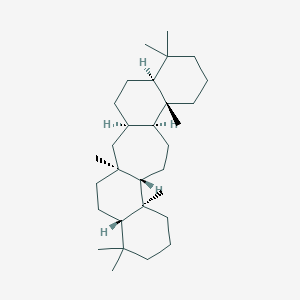
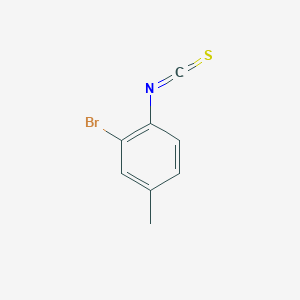
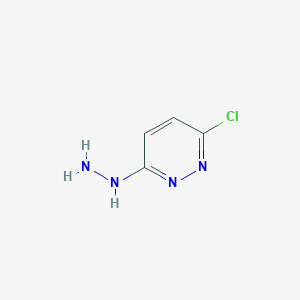
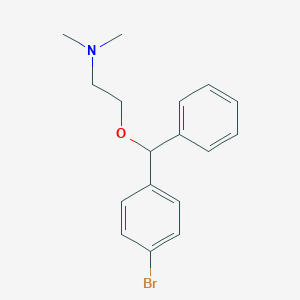
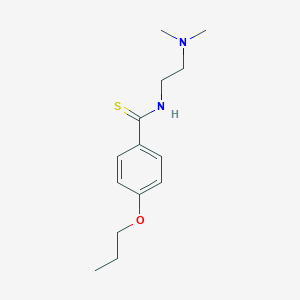
![2-[(2-Fluorophenyl)carbamoyl]benzoic acid](/img/structure/B91100.png)
